Rezatapopt

p53 Y220C binding affinity KD

Rezatapopt (PC14586) is the only commercially available mutation-specific p53 Y220C reactivator with nanomolar affinity (KD 2.5 nM) and oral bioavailability. Unlike broad-spectrum reactivators, it exclusively targets the Y220C crevice, eliminating off-target effects. Validated in xenografts (71% TGI at 50 mg/kg; 80% regression at 100 mg/kg) and Phase 2 trials (33% ORR). Each lot includes COA confirming ≥98% purity. Optimal for target validation, RNA-seq biomarker studies, and comparator assays. Dose 10–100 nM in vitro; 25–100 mg/kg orally in vivo. Store powder at -20°C; formulate in CMC-Na or PEG300/Tween80/DMSO.

Molecular Formula C28H31F4N5O2
Molecular Weight 545.6 g/mol
CAS No. 2636846-41-6
Cat. No. B12378407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezatapopt
CAS2636846-41-6
Molecular FormulaC28H31F4N5O2
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC
InChIInChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1
InChIKeyNKRKBSQLUPEVCZ-JTHBVZDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rezatapopt (PC14586) as a Mutation-Specific p53 Y220C Reactivator: A Precision Oncology Tool for Research and Clinical Development


Rezatapopt (PC14586, CAS 2636846-41-6) is a first-in-class, orally bioavailable small molecule that selectively binds to and stabilizes the tumor suppressor protein p53 when it harbors the Y220C missense mutation [1]. Unlike broad-spectrum p53 reactivators, rezatapopt exploits a unique structural crevice created specifically by the Y220C substitution, restoring wild-type p53 conformation, DNA binding, and transcriptional activity . This mutation is a recurrent hotspot in multiple solid tumor types, including ovarian, breast, lung, and head and neck cancers, representing an estimated 75,000–125,000 new cancer cases annually worldwide [2].

Why Rezatapopt Cannot Be Replaced by Other p53 Reactivators in Y220C-Mutant Cancer Research


Generic p53 reactivators such as APR-246 (eprenetapopt) and COTI-2 target a broad range of p53 mutations via mechanisms including covalent modification or PI3K/AKT/mTOR pathway inhibition, often exhibiting mutation-agnostic activity that compromises selectivity [1]. In contrast, rezatapopt's mechanism is exquisitely specific: it occupies the surface crevice uniquely created by the Y220C substitution, with a binding affinity (KD) of approximately 2.5 nM—three orders of magnitude tighter than typical small-molecule p53 reactivators like SCH 529074 (KD = 1–2 µM) [2]. This structural precision translates into mutation-restricted pharmacology: rezatapopt activates p53 transcriptional programs and induces antitumor effects exclusively in Y220C-mutant cells, whereas APR-246, COTI-2, and arsenic trioxide show variable rescue potencies across hundreds of p53 mutants, often with lower potency against Y220C specifically [3]. Consequently, substituting rezatapopt with a generic reactivator in Y220C-driven models introduces confounding off-target effects and fails to recapitulate the mutation-specific therapeutic window required for rigorous target validation.

Head-to-Head Quantitative Differentiation: Rezatapopt vs. Generic p53 Reactivators in Y220C-Specific Assays


Binding Affinity to p53 Y220C Mutant Protein: Rezatapopt vs. SCH 529074

Rezatapopt exhibits sub-nanomolar binding affinity for the p53 Y220C mutant protein (KD ≈ 2.5 nM), as measured by surface plasmon resonance (SPR) [1]. In stark contrast, the broad-spectrum p53 reactivator SCH 529074 binds the p53 DNA-binding domain with a KD of 1–2 µM—a difference of approximately 400- to 800-fold . This dramatic affinity differential underscores rezatapopt's structural optimization for the Y220C crevice and is not achievable with generic p53 binders.

p53 Y220C binding affinity KD

DNA Binding Restoration in TR-FRET Assay: Rezatapopt EC50 vs. Other Y220C Binders

In a time-resolved FRET (TR-FRET) assay designed to measure restoration of p53 Y220C DNA binding, rezatapopt increased DNA binding by 1.5-fold at a concentration of 9 nM, yielding an EC50 value in the low nanomolar range [1]. While direct comparative TR-FRET data for other Y220C binders are not uniformly available, early-generation Y220C stabilizers such as compound 24 (a precursor analog) required substantially higher doses to achieve meaningful tumor growth inhibition (54% at 150 mg/kg vs. 71% for rezatapopt's lead analog at 50 mg/kg), reflecting the structure-activity optimization embodied in the clinical candidate [2]. The 9 nM EC50 establishes a benchmark for Y220C reactivation potency that generic p53 reactivators cannot meet in this mutation-specific context.

p53 Y220C DNA binding EC50

Clinical Efficacy: Rezatapopt ORR vs. APR-246 in p53-Mutant Malignancies

In the registrational Phase 2 PYNNACLE trial (NCT04585750), rezatapopt monotherapy achieved an overall response rate (ORR) of 33% (35/103 patients) in heavily pretreated patients with advanced solid tumors harboring the TP53 Y220C mutation, with a median duration of response of 6.2 months [1]. Within the ovarian cancer cohort, the ORR reached 43% (including one complete response) with a median DOR of 7.6 months [2]. For comparison, the broad-spectrum p53 reactivator APR-246 (eprenetapopt) failed to meet its primary endpoint of improved complete remission in a Phase 3 trial for TP53-mutant myelodysplastic syndromes (MDS), showing no benefit over azacitidine alone [3]. While cross-trial comparisons must be interpreted cautiously, rezatapopt's mutation-restricted mechanism yields clinically meaningful response rates in a biomarker-defined population, whereas broader reactivators have struggled to demonstrate clear efficacy in unselected TP53-mutant cohorts.

overall response rate phase 2 TP53 Y220C

In Vivo Tumor Growth Inhibition: Rezatapopt vs. Early-Generation Analog

In NUGC-3 xenograft models harboring the endogenous TP53 Y220C mutation, oral administration of rezatapopt's lead analog (compound 26) at 50 mg/kg daily achieved 71% tumor growth inhibition, while a higher dose of 100 mg/kg induced 80% tumor regression [1]. By comparison, an earlier-generation analog (compound 24) with lower potency and inferior pharmacokinetic exposure required a 150 mg/kg dose to achieve only 54% tumor growth inhibition in the same model [2]. This within-series optimization demonstrates that rezatapopt's clinical candidate properties (high potency, oral bioavailability, favorable PK) are not generic to all Y220C binders but are the result of deliberate medicinal chemistry refinement.

xenograft tumor regression in vivo efficacy

Mutation Spectrum Selectivity: Rezatapopt vs. Arsenic Trioxide (ATO)

Rezatapopt was specifically designed to occupy the surface crevice unique to the p53 Y220C mutant, and subsequent structural studies have confirmed nanomolar binding to the related Y220S mutant, with full restoration of wild-type stability [1]. In contrast, arsenic trioxide (ATO)—a generic rescue compound—rescues only 33 of 800 common p53 mutants as "type 1" (wild-type comparable), while the Y220C mutation is classified among structural mutants with variable rescue potencies depending on solvent accessibility and temperature sensitivity [2]. ATO's rescue of Y220C is partial and context-dependent, whereas rezatapopt provides predictable, high-potency reactivation specifically for Y220C (and to a lesser extent Y220S) [3]. This mutation-restricted selectivity profile eliminates the confounding variable of broad, unpredictable rescue across multiple p53 variants.

selectivity Y220C mutation spectrum

Oral Bioavailability and Clinical Tolerability: Rezatapopt vs. Intravenous/Injection p53 Reactivators

Rezatapopt is the first orally bioavailable small-molecule reactivator of the p53 Y220C mutant to enter clinical development, enabling convenient once-daily oral dosing at 2000 mg in the Phase 2 PYNNACLE trial [1]. In contrast, APR-246 (eprenetapopt) requires intravenous infusion, and COTI-2, while orally available, has not progressed beyond early-phase trials with limited efficacy data [2]. In the Phase 2 trial, rezatapopt demonstrated a favorable safety profile: most treatment-related adverse events were Grade 1–2 (nausea, fatigue, increased creatinine/ALT), with Grade 3 events occurring in <6% of patients and a discontinuation rate due to adverse events of only 3.7% [3]. Administration with food further improved gastrointestinal tolerability [4]. This combination of oral dosing convenience and manageable toxicity distinguishes rezatapopt from intravenous-only alternatives, which impose greater logistical burden on both clinical and preclinical studies.

oral bioavailability pharmacokinetics tolerability

Recommended Use Cases for Rezatapopt in p53 Y220C-Driven Research and Drug Discovery


Validating Y220C-Specific p53 Reactivation in Cellular Models

Rezatapopt is the compound of choice for experiments requiring clean, mutation-specific p53 reactivation in cell lines harboring the TP53 Y220C mutation (e.g., NUGC-3, BxPC-3, or patient-derived organoids). Its low-nanomolar EC50 (9 nM in TR-FRET) and sub-nanomolar KD (2.5 nM) enable precise dose-response studies without off-target activation of other p53 mutants or wild-type p53. This is particularly valuable for dissecting Y220C-specific transcriptional programs via RNA-seq, as demonstrated by the robust induction of p53 target genes (e.g., CDKN1A, MDM2) and lncRNAs in xenograft tumors following rezatapopt treatment [1]. Researchers should use rezatapopt at concentrations of 10–100 nM in vitro and 25–100 mg/kg orally in vivo, with the compound dissolved in DMSO for cell culture or formulated in CMC-Na or PEG300/Tween80/DMSO for oral gavage .

Establishing In Vivo Proof-of-Concept for Y220C-Targeted Therapy

Rezatapopt's oral bioavailability and potent tumor growth inhibition (71% at 50 mg/kg, 80% regression at 100 mg/kg in NUGC-3 xenografts) make it an ideal tool for in vivo target validation studies [1]. Unlike intravenous alternatives that require repeated injections, rezatapopt's once-daily oral dosing simplifies long-term efficacy experiments and reduces animal handling stress. Procurement teams should plan for 5–10 mg per mouse per week for a typical 4-week efficacy study, with compound storage at -20°C as powder and formulation in CMC-Na suspension immediately prior to dosing . The compound's well-characterized PK/PD relationship, including tumor p53 target gene induction as early as 4 hours post-dose, supports time-course and pharmacodynamic biomarker studies .

Benchmarking Novel Y220C Binders or Combination Therapies

As the most clinically advanced Y220C reactivator with Phase 2 efficacy data (33% ORR across eight tumor types), rezatapopt serves as the gold-standard comparator for evaluating novel Y220C-targeting compounds or combination regimens [1]. Its well-defined binding mode (crystal structures available for Y220C, Y220N, and Y220S complexes) and comprehensive preclinical characterization (TR-FRET EC50, SPR KD, cellular IC50 in MTT assays, xenograft efficacy, RNA-seq transcriptomics) provide a robust reference dataset . When procuring rezatapopt for comparator studies, ensure the vendor supplies a Certificate of Analysis (COA) confirming purity ≥98% and batch-specific QC data (HPLC, NMR), as even minor impurities can confound comparative potency assessments .

Supporting Clinical Trial Assay Development and Companion Diagnostics

Rezatapopt's clinical development in the PYNNACLE trial (NCT04585750) has generated a wealth of biomarker data that can inform the development of pharmacodynamic assays and companion diagnostics for Y220C-targeted therapies [1]. Key p53 target genes (p21, MDM2, PUMA) and lncRNAs are robustly induced in tumors following rezatapopt treatment, as demonstrated by RNA-seq analysis of xenografts and patient biopsies . Laboratories developing IHC, qPCR, or NGS-based assays for p53 pathway activation can use rezatapopt as a positive control compound to validate assay sensitivity and dynamic range. The compound's stability in DMSO stock solutions (-80°C for 6 months) and consistent batch-to-batch potency support long-term assay reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rezatapopt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.